molecular formula C3H7NO3 B7909600 (2R)-3-azaniumyl-2-hydroxypropanoate

(2R)-3-azaniumyl-2-hydroxypropanoate

Cat. No. B7909600
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-azaniumyl-2-hydroxypropanoate is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-azaniumyl-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-azaniumyl-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-3-azaniumyl-2-hydroxypropanoate involves the conversion of L-aspartic acid to the target compound through a series of chemical reactions.

Starting Materials
L-aspartic acid, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium nitrate, Sodium borohydride, Hydrogen peroxide, Acetic acid, Methanol, Wate

Reaction
Step 1: L-aspartic acid is reacted with sodium hydroxide to form sodium aspartate., Step 2: Sodium aspartate is treated with hydrochloric acid to form L-aspartic acid hydrochloride., Step 3: L-aspartic acid hydrochloride is reacted with sodium nitrite and sodium nitrate to form the diazonium salt., Step 4: The diazonium salt is reduced with sodium borohydride to form the corresponding amine., Step 5: The amine is oxidized with hydrogen peroxide in the presence of acetic acid to form the target compound, (2R)-3-azaniumyl-2-hydroxypropanoate., Step 6: The product is purified by recrystallization from methanol and water.

properties

IUPAC Name

(2R)-3-azaniumyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-azaniumyl-2-hydroxypropanoate

CAS RN

632-11-1
Record name (2R)-3-Amino-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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